molecular formula C23H25N3O5S2 B2515438 (E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-23-8

(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2515438
CAS No.: 850909-23-8
M. Wt: 487.59
InChI Key: KSYKDZZTPGGDFI-WCWDXBQESA-N
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Description

(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a key tyrosine kinase receptor. CSF1R signaling is fundamentally involved in the survival, proliferation, and differentiation of macrophages and microglia . This compound exerts its effect by specifically targeting the ATP-binding pocket of CSF1R, thereby inhibiting its autophosphorylation and downstream signaling pathways . The primary research value of this inhibitor lies in its application for investigating tumor microenvironments, as tumor-associated macrophages (TAMs), which are often dependent on CSF1R, promote tumor progression, angiogenesis, and immunosuppression . Consequently, it is a critical tool for preclinical studies in oncology, particularly for evaluating the disruption of macrophage-related pathways in various cancer models. Beyond oncology, this compound is also utilized in neuroinflammatory research to study the role of microglia in diseases like Alzheimer's and multiple sclerosis, as well as in inflammatory conditions such as rheumatoid arthritis, where macrophage infiltration drives pathology. Its high selectivity makes it an invaluable chemical probe for dissecting the specific biological functions of CSF1R in complex physiological and pathological systems.

Properties

IUPAC Name

methyl 3-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-15-5-4-12-26(14-15)33(29,30)18-9-6-16(7-10-18)21(27)24-23-25(2)19-11-8-17(22(28)31-3)13-20(19)32-23/h6-11,13,15H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYKDZZTPGGDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • A benzo[d]thiazole core, which is known for various biological activities.
  • A piperidine moiety that may influence its interaction with biological targets.
  • An imino group that could participate in hydrogen bonding interactions.

Research indicates that compounds with similar structural motifs often exhibit activities such as:

  • Acetylcholinesterase (AChE) inhibition : This is critical in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
  • Antioxidant properties : Compounds containing thiazole rings have shown potential in scavenging free radicals and reducing oxidative stress .

In Vitro Studies

  • AChE Inhibition :
    • A study demonstrated that derivatives of thiazole exhibited significant AChE inhibitory activity. The IC50 values for some derivatives were as low as 2.7 µM, indicating strong potential for neuroprotective applications .
  • Tyrosinase Inhibition :
    • Analogous compounds have been tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The inhibition was linked to their structural features, with some analogs showing potent activity in B16F10 murine melanoma cells .

Case Studies

  • Alzheimer's Disease Model :
    • In a model assessing cognitive decline, compounds similar to this compound demonstrated significant improvements in memory retention and cognitive performance due to their AChE inhibitory effects .
  • Melanin Production :
    • In studies involving B16F10 cells, certain derivatives showed a dose-dependent reduction in melanin synthesis, suggesting therapeutic potential for hyperpigmentation disorders. The mechanism was attributed to the inhibition of intracellular tyrosinase activity .

Research Findings Summary

Study FocusFindingsReference
AChE InhibitionStrong inhibition with IC50 values around 2.7 µM
Tyrosinase ActivityPotent inhibitors identified; effective in reducing melanin production
Neuroprotective EffectsImproved cognitive function in Alzheimer's models

Comparison with Similar Compounds

Methyl 3-Ethyl-2-(4-(Piperidin-1-ylsulfonyl)benzoyl)imino-1,3-benzothiazole-6-carboxylate (CAS 850909-29-4)

Key Differences :

  • Position 3 : Ethyl substituent instead of methyl.
  • Piperidine Substituent : Unsubstituted piperidine (vs. 3-methylpiperidine).
    Implications :
  • Increased hydrophobicity (ethyl group raises XLogP3 to 3.8 vs. ~3.5 for the target compound) .

(E)-Methyl 3-Allyl-2-((1-(Thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Key Differences :

  • Position 3 : Allyl group (introducing π-electrons and steric bulk).
  • Sulfonyl Group : Thiophen-2-ylsulfonyl replaces benzoyl-linked sulfonamide.
    Implications :
  • Enhanced electronic effects from the thiophene ring may alter binding to sulfur-rich enzymatic targets.

Physicochemical Properties

Property Target Compound CAS 850909-29-4 Thiophene Analog
Molecular Formula C₂₃H₂₅N₃O₅S₂ C₂₃H₂₅N₃O₅S₂ C₂₄H₂₄N₃O₅S₃
Molecular Weight (g/mol) 487.6 487.6 530.6
XLogP3 ~3.5 (estimated) 3.8 ~4.2 (estimated)
Hydrogen Bond Acceptors 7 7 8
Rotatable Bonds 6 6 7

Key Observations :

  • The thiophene analog’s higher molecular weight and XLogP3 suggest greater lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Increased rotatable bonds in the allyl-substituted compound correlate with higher conformational flexibility.

Crystallographic and Hydrogen-Bonding Patterns

  • The target compound’s imino and sulfonyl groups likely participate in N–H···O/S hydrogen bonds, akin to patterns observed in triazole-thione derivatives (). These interactions stabilize crystal packing and influence solubility .
  • Compared to the unsubstituted piperidine analogue (CAS 850909-29-4), the 3-methylpiperidine group may disrupt hydrogen-bonding networks, reducing crystallinity and enhancing amorphous solubility .

Future Studies

  • Synthetic Optimization : Explore substituent effects (e.g., 3-methyl vs. 3-ethyl) on bioactivity using high-throughput screening.
  • Crystallography : Resolve the crystal structure to elucidate hydrogen-bonding motifs and polymorphism risks .
  • Biological Profiling : Test the compound against kinase targets or microbial pathogens, leveraging its benzothiazole-sulfonamide architecture .

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